molecular formula C7H8BrF6O5P B3050791 Methyl 2-[bis(2,2,2-trifluoroethoxy)phosphoryl]-2-bromo-acetate CAS No. 287481-44-1

Methyl 2-[bis(2,2,2-trifluoroethoxy)phosphoryl]-2-bromo-acetate

Cat. No.: B3050791
CAS No.: 287481-44-1
M. Wt: 397 g/mol
InChI Key: MMHNTPNKYFALAL-UHFFFAOYSA-N
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Description

Methyl 2-[bis(2,2,2-trifluoroethoxy)phosphoryl]-2-bromo-acetate (CAS 287481-44-1) is a specialized phosphonate reagent valued in organic synthesis for the stereoselective construction of (E)-α-bromoacrylates . An improved, reproducible one-step method for its preparation from methyl bis(2,2,2-trifluoroethoxy)phosphonoacetate has been established . This compound is part of the family of Horner-Wadsworth-Emmons reagents, which are pivotal for carbon-carbon bond formation reactions, specifically in the synthesis of olefins with high stereoselectivity . The presence of the electron-withdrawing trifluoroethoxy groups enhances the reactivity of the phosphonate, making it a highly effective precursor for generating reactive intermediates in complex molecule assembly. This product is intended for research applications and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 2-[bis(2,2,2-trifluoroethoxy)phosphoryl]-2-bromoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrF6O5P/c1-17-5(15)4(8)20(16,18-2-6(9,10)11)19-3-7(12,13)14/h4H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMHNTPNKYFALAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(P(=O)(OCC(F)(F)F)OCC(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrF6O5P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00472329
Record name Acetic acid, [bis(2,2,2-trifluoroethoxy)phosphinyl]bromo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00472329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

287481-44-1
Record name Acetic acid, [bis(2,2,2-trifluoroethoxy)phosphinyl]bromo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00472329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[bis(2,2,2-trifluoroethoxy)phosphoryl]-2-bromo-acetate typically involves the reaction of methyl bromoacetate with bis(2,2,2-trifluoroethoxy)phosphoryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphoryl chloride. The general reaction scheme is as follows:

Methyl bromoacetate+Bis(2,2,2-trifluoroethoxy)phosphoryl chlorideMethyl 2-[bis(2,2,2-trifluoroethoxy)phosphoryl]-2-bromo-acetate\text{Methyl bromoacetate} + \text{Bis(2,2,2-trifluoroethoxy)phosphoryl chloride} \rightarrow \text{this compound} Methyl bromoacetate+Bis(2,2,2-trifluoroethoxy)phosphoryl chloride→Methyl 2-[bis(2,2,2-trifluoroethoxy)phosphoryl]-2-bromo-acetate

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Types of Reactions:

    Substitution Reactions: The bromo group in this compound can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous solutions.

Major Products:

    Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or ethers.

    Hydrolysis Products: The corresponding carboxylic acid and methanol.

Scientific Research Applications

Methyl 2-[bis(2,2,2-trifluoroethoxy)phosphoryl]-2-bromo-acetate has several applications in scientific research:

    Organic Synthesis: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Material Science: The compound’s unique structure makes it useful in the design of novel materials with specific properties, such as fluorinated polymers.

    Biological Studies: It can be used as a probe in biochemical assays to study enzyme activity and protein interactions.

    Medicinal Chemistry:

Mechanism of Action

The mechanism of action of Methyl 2-[bis(2,2,2-trifluoroethoxy)phosphoryl]-2-bromo-acetate primarily involves its reactivity towards nucleophiles. The bromo group is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. The phosphoryl group can also participate in coordination chemistry, interacting with metal ions and other electrophiles. These interactions can modulate the activity of enzymes and other biological molecules.

Comparison with Similar Compounds

Structural Features

The table below summarizes key structural differences and similarities between the target compound and related analogs:

Compound Name Molecular Formula Molecular Weight Substituents on Phosphorus α-Position Substituent Ester Group Key Applications
Methyl 2-[bis(2,2,2-trifluoroethoxy)phosphoryl]-2-bromo-acetate C₉H₁₀BrF₆O₅P* ~435.05 Two 2,2,2-trifluoroethoxy Bromine Methyl HWE reactions, electrophilic intermediates
Methyl 2-[bis(2,2,2-trifluoroethoxy)phosphoryl]acetate (Still–Gennari Reagent) C₇H₉F₆O₅P 318.11 Two 2,2,2-trifluoroethoxy Hydrogen Methyl Stereoselective synthesis of (E)-α,β-unsaturated esters
Ethyl 2-[bis(2,2,2-trifluoroethoxy)phosphoryl]acetate C₈H₁₁F₆O₅P 332.13 Two 2,2,2-trifluoroethoxy Hydrogen Ethyl Research in life sciences
Methyl 2-[bis(benzylthio)phosphoryl]acetate C₁₇H₁₉O₃PS₂ 398.43 Two benzylthio Hydrogen Methyl Diastereodivergent synthesis of (E/Z)-α,β-unsaturated esters
Methyl 2-bromo-2-(triphenyl-λ⁵-phosphanylidene)acetate C₂₁H₁₈BrO₂P 413.24 Triphenylphosphoranylidene Bromine Methyl Wittig-like reactions, alkene synthesis
Key Observations:
  • Phosphorus Substituents : The trifluoroethoxy groups in the target compound and its analogs enhance electron-withdrawing effects, stabilizing the phosphoryl group and improving reactivity in HWE reactions. Replacing oxygen with sulfur (e.g., benzylthio groups) increases steric bulk and alters electronic properties, influencing stereoselectivity .
  • α-Position Bromine: The bromine in the target compound distinguishes it from non-brominated analogs like the Still–Gennari reagent. This substitution likely increases electrophilicity, facilitating nucleophilic displacement or elimination reactions.
  • Ester Groups: Methyl vs. ethyl esters minimally affect reactivity but may influence solubility or volatility. Ethyl esters are noted for applications in life sciences research .

Reactivity and Stereoselectivity

  • Still–Gennari Reagent : Produces predominantly (E)-α,β-unsaturated esters due to its electron-withdrawing trifluoroethoxy groups. The absence of bromine limits its utility in reactions requiring α-functionalization .
  • Sulfur-Substituted Analogs : Methyl 2-[bis(benzylthio)phosphoryl]acetate exhibits reversed stereoselectivity compared to oxygenated analogs, yielding (Z)-alkenes under specific conditions. This highlights the role of phosphorus substituents in modulating reaction pathways .
  • Target Compound: The α-bromine may act as a leaving group, enabling alkylation or cross-coupling reactions. Its reactivity in HWE reactions remains unexplored in the evidence but is hypothesized to differ from non-brominated analogs.
  • Phosphoranylidene Analogs : Methyl 2-bromo-2-(triphenyl-λ⁵-phosphanylidene)acetate participates in Wittig-type reactions, generating alkenes via dehydrohalogenation. Its mechanism diverges from HWE reagents, emphasizing the impact of phosphorus bonding (P=C vs. P=O) .

Biological Activity

Methyl 2-[bis(2,2,2-trifluoroethoxy)phosphoryl]-2-bromo-acetate (CAS Number: 287481-44-1) is a chemical compound with the molecular formula C7H8BrF6O5P. It features a unique structure that includes a bromoacetate group and a phosphoryl group substituted with two 2,2,2-trifluoroethoxy groups. This compound is notable for its potential applications in organic synthesis, material science, and biological studies.

The biological activity of this compound primarily arises from its reactivity towards nucleophiles due to the presence of the bromo group, which acts as a good leaving group in nucleophilic substitution reactions. Additionally, the phosphoryl group can interact with metal ions and other electrophiles, influencing enzyme activity and protein interactions. This mechanism is critical for its applications in biochemical assays and medicinal chemistry.

Applications in Research

  • Organic Synthesis :
    • Used as a building block for synthesizing complex molecules, particularly in pharmaceuticals and agrochemicals.
    • Serves as a reagent in various organic transformations.
  • Material Science :
    • Its unique fluorinated structure allows for the design of novel materials with specific properties such as enhanced thermal stability and chemical resistance.
  • Biological Studies :
    • Acts as a probe in biochemical assays to study enzyme activity and protein interactions.
    • Potential use in drug development targeting specific biological pathways.

Study on Enzyme Inhibition

A study investigated the compound's effectiveness as an inhibitor for certain enzymes involved in metabolic pathways. The results indicated that this compound exhibited significant inhibition of enzyme activity compared to control groups. This suggests its potential as a lead compound in drug discovery aimed at modulating enzyme functions.

Toxicity Assessment

Toxicological evaluations revealed that while the compound shows promising biological activity, it also possesses certain toxicological risks associated with its chemical structure. In vitro studies demonstrated cytotoxic effects at higher concentrations, necessitating further investigation into its safety profile for potential therapeutic applications.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological ActivityApplications
Methyl 2-bromoacetateLacks phosphoryl groupModerate alkylating agentSynthesis of pharmaceuticals
Bis(2,2,2-trifluoroethyl) phosphonateSimilar fluorinated structureVaries based on substituentsMaterial science applications
Methyl 2-[bis(2,2,2-trifluoroethoxy)acetate]No bromo groupReduced reactivityOrganic synthesis

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Methyl 2-[bis(2,2,2-trifluoroethoxy)phosphoryl]-2-bromo-acetate, and how do reaction conditions influence yield?

  • The compound is synthesized via a two-step Garegg–Samuelsson reaction:

  • Step 1 : Methyl 2-(dimethoxyphosphoryl)acetate reacts with iodine, triphenylphosphine, and imidazole to form methyl 2-{bis[(trimethylsilyl)oxy]phosphoryl}acetate.
  • Step 2 : Sequential alcoholysis with 2,2,2-trifluoroethanol under mild conditions yields the final product .
    • Critical factors :
  • Temperature control (0–25°C) minimizes side reactions.
  • Use of anhydrous solvents (e.g., toluene) ensures high yields (>90%).
  • Catalytic bases like DBU enhance reaction efficiency .

Q. How does the bromine substituent influence the compound’s reactivity in Horner–Wadsworth–Emmons (HWE) reactions?

  • The bromine atom acts as a leaving group , enabling nucleophilic substitution. This facilitates:

  • Formation of α,β-unsaturated esters via deprotonation and elimination.
  • Stereochemical control (Z/E selectivity) in HWE olefinations, dependent on solvent polarity and base strength .
    • Mechanistic insight : The electron-withdrawing trifluoroethoxy groups stabilize the phosphoryl intermediate, enhancing reactivity toward aldehydes .

Advanced Research Questions

Q. How can the phosphoryl groups be modified to tailor stereoselectivity in HWE reactions?

  • Methodology :

  • Alcoholysis with alternative alcohols (e.g., isopropyl, benzylthio) replaces trifluoroethoxy groups, altering steric and electronic properties.
  • Example: Reaction with isopropyl alcohol at 0°C produces methyl 2-[isopropoxy(2,2,2-trifluoroethoxy)phosphoryl]acetate (90% yield), which modifies Z-selectivity .
    • Key tools :
  • NMR (³¹P, ¹H) monitors substituent exchange.
  • X-ray crystallography confirms structural changes .

Q. What strategies mitigate impurities like 2,5-bis(2,2,2-trifluoroethoxy)-N-alkylated byproducts during synthesis?

  • Impurity sources :

  • Residual trifluoroethanol or incomplete silylation in Step 1.
  • Competitive alkylation of intermediates under basic conditions .
    • Solutions :
  • Chromatographic purification (e.g., flash silica gel chromatography) removes unreacted precursors.
  • Low-temperature quenching (e.g., with aqueous NH₄Cl) halts side reactions.
  • LC-MS and ¹⁹F NMR track impurity profiles .

Q. How is this compound applied in protein functionalization, and what are the bio-orthogonal challenges?

  • Applications :

  • Site-specific labeling of aldehyde-tagged proteins via HWE-mediated conjugation.
  • Synthesis of fluorogenic probes for imaging studies .
    • Challenges :
  • Hydrolytic instability of the phosphoryl group in aqueous buffers.
  • Optimizing reaction pH (6.5–7.5) to balance protein stability and reagent reactivity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-[bis(2,2,2-trifluoroethoxy)phosphoryl]-2-bromo-acetate
Reactant of Route 2
Reactant of Route 2
Methyl 2-[bis(2,2,2-trifluoroethoxy)phosphoryl]-2-bromo-acetate

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